molecular formula C11H17ClN2O B1500646 5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride CAS No. 1185308-30-8

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride

Cat. No.: B1500646
CAS No.: 1185308-30-8
M. Wt: 228.72 g/mol
InChI Key: CGSBDDDOZUGXOV-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Piperidine derivatives, including those related to 5-Methyl-2-(piperidin-4-yloxy)pyridine, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to understand their binding energies and adsorption behaviors on metal surfaces (Kaya et al., 2016).

  • Synthesis of Bacteriochlorins : Research into synthetic bacteriochlorins has included the design of molecules incorporating spiro-piperidine units. These studies are significant for understanding the spectral properties of bacteriochlorins, which are important in various biochemical applications (Reddy et al., 2013).

  • Insecticidal Activity : Some pyridine derivatives have demonstrated potent insecticidal activity. Studies have shown that certain compounds with structures similar to 5-Methyl-2-(piperidin-4-yloxy)pyridine are effective against aphids, highlighting their potential in agricultural pest control (Bakhite et al., 2014).

  • Antimycobacterial Properties : Spiro-piperidin-4-ones, which are structurally related to 5-Methyl-2-(piperidin-4-yloxy)pyridine, have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds have shown promise in reducing bacterial load in lung and spleen tissues, suggesting their potential in treating tuberculosis (Kumar et al., 2008).

  • Anti-Methicillin-Resistant Staphylococcus Aureus Properties : Monoterpene derivatives, including pyrrolidine derivatives of carvotacetone, have been synthesized and tested for their anti-microbial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This research highlights the potential of these compounds in addressing drug-resistant bacterial infections (Masila et al., 2020).

  • Antitumor Activity : Bis-indole derivatives, which include piperidine and pyridine structures, have been synthesized and tested for their antitumor activity. These studies focus on understanding the mechanisms of action of these compounds and their potential in cancer treatment (Andreani et al., 2008).

  • Neurological Research : Piperidine derivatives have been investigated in neurological research, particularly in understanding Parkinson-like neurologic deficits in primates. This research has implications for understanding neurodegenerative diseases and developing potential treatments (Wilkening et al., 1986).

  • Cancer Treatment : Piperidine compounds have been explored for their role as antineoplastic tyrosine kinase inhibitors. These studies are crucial in the development of new treatments for chronic myelogenous leukemia and other cancers (Gong et al., 2010).

  • Pharmacokinetics : Understanding the metabolism, excretion, and pharmacokinetics of various piperidine-based compounds is essential in drug development and ensuring their safety and efficacy in treatments (Sharma et al., 2012).

  • Chemical Synthesis : Piperidine is used in various chemical synthesis processes, including the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives. These processes are fundamental in creating a range of compounds with potential applications in pharmaceuticals and other industries (Fan et al., 2007).

Properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-2-3-11(13-8-9)14-10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSBDDDOZUGXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671491
Record name 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944390-71-0, 1185308-30-8
Record name Pyridine, 5-methyl-2-(4-piperidinyloxy)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944390-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.